molecular formula C9H9Cl2NO B8471540 Ethyl 3,4-dichlorobenzimidate

Ethyl 3,4-dichlorobenzimidate

Cat. No.: B8471540
M. Wt: 218.08 g/mol
InChI Key: RAJJKYHUXLAPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dichlorobenzimidate is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 3- and 4-positions and an ethyl imidate functional group (-NH-C(=O)-OCH₂CH₃). This structure confers unique physicochemical properties, including moderate polarity, lipophilicity, and reactivity toward nucleophiles. The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles, amidines, and agrochemical precursors. The electron-withdrawing chlorine substituents enhance the electrophilic character of the aromatic ring, directing further functionalization and influencing reaction kinetics .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

ethyl 3,4-dichlorobenzenecarboximidate

InChI

InChI=1S/C9H9Cl2NO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3

InChI Key

RAJJKYHUXLAPLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • This suggests that chlorinated aromatic imidates could be explored for tailored optoelectronic materials.

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

  • Methodological Answer :
  • Data Collection : Compile historical reaction data (solvent, temperature, catalyst) and yields into a training dataset .
  • Model Training : Use random forest or neural networks to predict optimal conditions (e.g., solvent polarity <4, temperature 60–80°C) .
  • Validation : Compare model-predicted yields with experimental results; refine with active learning if discrepancies >10% .

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